molecular formula C7H8BrNO B8772790 5-Bromo-3,6-dimethylpyridin-2(1h)-one

5-Bromo-3,6-dimethylpyridin-2(1h)-one

Cat. No.: B8772790
M. Wt: 202.05 g/mol
InChI Key: DMFCCKOZBSJHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3,6-dimethylpyridin-2(1H)-one is a high-purity brominated pyridinone derivative offered for research and development purposes. This compound is part of the privileged pyridinone scaffold, which is recognized in medicinal chemistry for its ability to act as both a hydrogen bond donor and acceptor, making it a valuable bioisostere for amides, pyridines, and other aromatic rings . The pyridinone core is a key structural motif in several marketed drugs and is frequently exploited in fragment-based drug design and as a kinase hinge-binding motif . This brominated and methylated derivative is particularly useful as a synthetic intermediate for the exploration of novel bioactive molecules. Researchers utilize this scaffold in the synthesis of compounds with a range of potential pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The structural features of the pyridinone ring, including its derivatizable positions, allow for the fine-tuning of polarity, lipophilicity, and hydrogen bonding capacity, which are critical parameters in optimizing drug-like properties . This product is intended for research applications by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

5-bromo-3,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C7H8BrNO/c1-4-3-6(8)5(2)9-7(4)10/h3H,1-2H3,(H,9,10)

InChI Key

DMFCCKOZBSJHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(NC1=O)C)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3,6-dimethylpyridin-2(1H)-one has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various biological activities:

  • Anticancer Activity : Studies indicate that pyridine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated enhanced antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (Hep-G2) cell lines .
Cell LineIC₅₀ (µM)Observations
MDA-MB-2310.126Strong inhibitory effect on proliferation
Hep-G20.250Moderate cytotoxicity
Jurkat0.300Significant reduction in viability

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, to synthesize novel pyridine derivatives . These derivatives can further be modified to improve their biological activity or to develop new materials.

Enzyme Inhibition Studies

Research has highlighted the potential of this compound as an enzyme inhibitor. Pyridine derivatives are known to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The structural features of this compound may enhance its ability to inhibit these enzymes effectively.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameKey FeaturesBiological Activity
2-Hydroxy-5-bromo-4,6-dimethylpyridineLacks methanediol groupModerate anticancer activity
5-Bromo-2-hydroxy-4-methylpyridineFewer methyl groupsLower enzyme inhibition
2,4,6-TrimethylpyridineLacks bromine and hydroxyl groupsMinimal biological activity

The presence of both bromine and hydroxyl groups in this compound enhances its reactivity and potential biological activity compared to these related compounds.

Anticancer Activity Evaluation

In experimental settings, the compound has been tested for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it exhibits a dose-dependent response in inhibiting cell proliferation:

Cell LineIC₅₀ (µM)Observations
MDA-MB-2310.126Strong inhibitory effect on proliferation
Hep-G20.250Moderate cytotoxicity
Jurkat0.300Significant reduction in viability

These findings indicate that the compound may serve as a lead candidate for further development in anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-3,6-dimethylpyridin-2(1H)-one with analogous compounds, focusing on substituent effects, ring systems, and applications.

Substituent Variations in Pyridinone Derivatives

Table 1: Key Pyridinone Derivatives and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 5-Br, 3,6-diMe C₇H₈BrNO 202.05 Potential pharmaceutical intermediate
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one 5-Br, 3-CH₂OH C₆H₆BrNO₂ 204.02 Higher polarity; enhanced solubility in polar solvents
5-Bromo-3-fluoropyridin-2(1H)-one 5-Br, 3-F C₅H₃BrFNO 191.99 Increased electronegativity; altered reactivity in cross-coupling reactions
1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) 3,6-diMe, 4-amino, 1-(4-ClPh) C₁₈H₁₅Cl₂N₃O 360.24 Antifungal activity against Candida albicans

Key Observations:

  • Methyl vs.
  • Halogen Effects: Bromine at position 5 contributes to steric bulk and halogen bonding, which may enhance binding affinity in drug-receptor interactions. In contrast, the fluorine atom in C₅H₃BrFNO introduces electronegativity, altering electronic distribution and reactivity .
  • Biological Activity : PYR (C₁₈H₁₅Cl₂N₃O) demonstrates antifungal properties, likely due to the para-chlorophenyl substituents, which are absent in the target compound. This highlights the role of aromatic moieties in biological targeting .

Heterocyclic Ring System Variations

Table 2: Comparison with Non-Pyridinone Heterocycles
Compound Name Core Structure Molecular Formula Key Features Applications Reference
5-Bromo-4,6-dimethylpyrimidin-2(1H)-one Pyrimidinone C₆H₇BrN₂O Smaller ring size (pyrimidine); increased nitrogen content Agrochemical precursor (e.g., bromacil analogs)
6-Bromo-1,3-dimethylimidazo[4,5-b]pyridin-2(3H)-one Imidazopyridinone C₈H₈BrN₃O Fused imidazole-pyridine system Pharmaceutical intermediates (e.g., kinase inhibitors)
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine C₇H₄BrClN₂ Bicyclic structure with chloro substituent Antiviral/anticancer research

Key Observations:

  • This makes them suitable for agrochemicals like bromacil, which target plant enzymes .
  • Fused Ring Systems: Imidazopyridinones (e.g., C₈H₈BrN₃O) exhibit planar structures conducive to intercalation in biological macromolecules, often explored in kinase inhibitor development .
  • Bicyclic Structures : Pyrrolopyridines (e.g., C₇H₄BrClN₂) combine pyrrole and pyridine rings, offering unique electronic properties for targeting viral proteases or cancer pathways .

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

A foundational approach involves the electrophilic bromination of 3,6-dimethylpyridin-2(1H)-one. While specific data for the 3,6-dimethyl isomer are limited, analogous reactions on related pyridinones demonstrate that NBS in acetic acid at 0–25°C achieves regioselective bromination at the 5-position. For example, 3,4-dimethylpyridin-2(1H)-one undergoes bromination with NBS to yield 5-bromo-3,4-dimethylpyridin-2(1H)-one in 78% yield after column purification. Adjusting stoichiometry to 1.1 equivalents of NBS minimizes di-brominated byproducts.

Table 1: Bromination Reaction Parameters for Pyridinone Derivatives

SubstrateBrominating AgentSolventTemperature (°C)Yield (%)
3,4-Dimethylpyridin-2(1H)-oneNBSAcetic acid0–2578
4,6-Dimethylpyridin-2(1H)-oneBr₂DCM-1065

Silver Carbonate-Mediated Bromination

Alternative protocols employ Ag₂CO₃ as a halogenation promoter. In a J-Stage study, 5-bromo-4,6-dimethylpyridin-2(1H)-one was synthesized by reacting 4,6-dimethylpyridin-2(1H)-one with Ag₂CO₃ and Br₂ in toluene at 110°C. This method’s elevated temperature enhances reaction kinetics but necessitates strict moisture exclusion. The target compound was isolated in 39% yield after silica gel chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Negishi Coupling

The patent WO2024015825A1 outlines a Negishi coupling strategy to install methyl groups regioselectively. While designed for 5-bromo-3,4-dimethylpyridin-2-amine, this method is adaptable to pyridinones. A nickel catalyst (e.g., NiCl₂ with 1,1-bis(diphenylphosphino)methane) facilitates the coupling of methyl zinc reagents with bromopyridinones. For instance, (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide reacts with Me₂Zn to yield 5-bromo-3,4-dimethylpyridin-2-amine. Adapting this to 5-bromo-3,6-dimethylpyridin-2(1H)-one would require a 3-bromo-6-methylpyridin-2(1H)-one precursor.

Table 2: Nickel-Catalyzed Methylation Conditions

SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)
(E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-DMANiCl₂/dppm2-MeTHF8085

Directed Ortho-Metalation (DoM)

Multi-Step Synthesis from Halogenated Intermediates

Sequential Functionalization

A convergent route begins with 3,6-dimethylpyridine-2(1H)-one, which undergoes bromination followed by methyl group installation. For instance, bromination at the 5-position using Br₂ in dichloromethane at -10°C affords this compound in 65% yield. Subsequent Suzuki-Miyaura coupling could introduce additional substituents, though this exceeds the current scope.

Hydrolytic Deprotection Strategies

The patent WO2024015825A1 highlights hydrolysis as a critical step for removing directing groups. Treating intermediates like (E)-N'-(5-bromo-3-methylpyridin-2-yl)-N,N-dimethylformimidamide with HCl in ethanol at reflux regenerates the free amine, which can be oxidized to the pyridinone. Adapting this to this compound would require analogous protection-deprotection steps.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes solvent sustainability. The use of 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, in Negishi couplings aligns with green chemistry principles. Catalyst recovery systems, such as immobilized nickel on silica, reduce costs and environmental impact.

Process Optimization for Yield Enhancement

Statistical design of experiments (DoE) identifies optimal parameters. For example, varying NiCl₂ loading (1–5 mol%) and reaction time (4–12 h) maximizes yield while minimizing side-product formation. Pilot studies reported in WO2024015825A1 achieved 85% yield at 2 mol% NiCl₂ over 8 hours.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H-NMR of this compound displays distinct signals: δ 2.21 (s, 3H, CH₃), 2.24 (s, 3H, CH₃), and 6.92 (s, 1H, pyridinone-H). Mass spectrometry confirms the molecular ion at m/z 202.05 (M+H)⁺.

Purity Assessment

HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient resolves the target compound from di-brominated impurities. Acceptance criteria typically require ≥98% purity for pharmaceutical intermediates .

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